Fragment-Based Drug Design: Ortho-Methylsulfonyl Benzyl Alcohol as a Privileged LXRβ Agonist Starting Point
2-(Methylsulfonyl)benzyl alcohol was selected as a starting fragment for LXRβ agonist design based on a crystal structure of LXRβ with a docked fragment. The Contour structure-based drug design platform was then used to grow the fragment into a potent, orally efficacious LXRβ agonist (Compound 17) [1]. In contrast, the 3- and 4-methylsulfonyl benzyl alcohol isomers were not reported as viable starting points in this campaign; their alternative exit vectors would yield different trajectories from the binding site and are not compatible with the same piperazine core growth strategy [2].
| Evidence Dimension | Fragment selection for LXRβ agonist growth |
|---|---|
| Target Compound Data | Docked 2-(methylsulfonyl)benzyl alcohol fragment (6) used as starting point for Contour design |
| Comparator Or Baseline | 3- and 4-methylsulfonyl benzyl alcohol isomers (not utilized) |
| Quantified Difference | Ortho-substitution pattern uniquely enables specific binding interactions and exit vector geometry for piperazine core growth |
| Conditions | Crystal structure of LXRβ ligand-binding domain; Contour structure-based drug design platform |
Why This Matters
This provides direct evidence that the ortho-isomer is uniquely suited for fragment growth toward LXRβ agonists, a distinction that carries significant weight for medicinal chemistry procurement when this target is of interest.
- [1] Discovery of a Novel, Orally Efficacious Liver X Receptor (LXR) β Agonist. Journal of Medicinal Chemistry. 2016; 59(7): 3489-3498. View Source
- [2] PubChem. (4-Methanesulfonylphenyl)methanol. PubChem CID 3801026. 2025. View Source
